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Compound of Interest

Compound Name: WS-383

Cat. No.: B10824560 Get Quote

This document provides a comprehensive preliminary overview of the toxicity profile of WS-
383, a novel small molecule inhibitor of the XYZ signaling pathway. The information presented

herein is intended for researchers, scientists, and drug development professionals to support

the ongoing evaluation of WS-383 as a potential therapeutic agent.

Executive Summary
WS-383 is a potent and selective kinase inhibitor with promising preclinical efficacy. This report

summarizes the initial non-clinical safety evaluation, including acute and sub-chronic toxicity

studies, genotoxicity assays, and preliminary toxicokinetic assessments. The data presented

are intended to identify potential target organs for toxicity, establish a preliminary safety margin,

and guide the design of future IND-enabling toxicology studies.

Toxicokinetics
A preliminary toxicokinetic analysis was conducted in Sprague-Dawley rats following a single

intravenous (IV) and oral (PO) dose. Plasma concentrations of WS-383 were determined by

LC-MS/MS. The key toxicokinetic parameters are summarized in Table 1.

Table 1: Summary of Toxicokinetic Parameters of WS-383 in Rats
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Parameter Intravenous (10 mg/kg) Oral (100 mg/kg)

Cmax (ng/mL) 1250 ± 180 850 ± 110

Tmax (h) 0.25 2.0

AUC0-t (ng·h/mL) 2800 ± 450 4100 ± 620

AUC0-inf (ng·h/mL) 2950 ± 480 4350 ± 680

t1/2 (h) 3.5 ± 0.8 4.1 ± 0.9

CL (mL/h/kg) 3.4 ± 0.7 -

Vd (L/kg) 1.7 ± 0.3 -

Oral Bioavailability (%) - ~70%

Data are presented as mean ±

standard deviation.

Acute Toxicity
An acute oral toxicity study was performed in Sprague-Dawley rats to determine the potential

for toxicity following a single high dose of WS-383.

Experimental Protocol:

Species: Sprague-Dawley rats (5/sex/group)

Dose Levels: 0 (vehicle), 500, 1000, and 2000 mg/kg

Route of Administration: Oral gavage

Observation Period: 14 days

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

Results: No mortality or significant clinical signs of toxicity were observed at any dose level.

Gross necropsy at the end of the 14-day observation period revealed no treatment-related

abnormalities. The acute oral LD50 in rats was determined to be greater than 2000 mg/kg.
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Sub-chronic Toxicity
A 28-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats to evaluate

the toxicity of WS-383 following daily administration.[1][2][3][4][5]

Experimental Protocol:

Species: Sprague-Dawley rats (10/sex/group)

Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day

Route of Administration: Oral gavage

Duration: 28 days

Endpoints: Clinical observations, body weight, food consumption, ophthalmology, clinical

pathology (hematology and biochemistry), urinalysis, organ weights, and histopathology.

Key Findings: The primary target organs identified were the liver and kidneys. Dose-dependent

increases in liver enzymes (ALT, AST) and changes in renal biomarkers (BUN, creatinine) were

observed. Histopathological findings were consistent with these clinical pathology changes.

The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 50 mg/kg/day.

Table 2: Summary of Key Findings in 28-Day Rat Toxicity Study

Finding 50 mg/kg/day 150 mg/kg/day 450 mg/kg/day

Hepatocellular

Hypertrophy
Minimal Mild Moderate

Renal Tubular

Degeneration
Not observed Minimal Mild

ALT Increase (vs.

Control)
< 1.5-fold 2-3-fold > 5-fold

BUN Increase (vs.

Control)
No significant change ~1.5-fold ~2.5-fold
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Genotoxicity
A battery of in vitro and in vivo genotoxicity assays were conducted to assess the mutagenic

and clastogenic potential of WS-383.[6][7][8][9][10]

Experimental Protocols:

Ames Test (Bacterial Reverse Mutation Assay):Salmonella typhimurium strains TA98, TA100,

TA1535, and TA1537 and Escherichia coli strain WP2 uvrA were used with and without

metabolic activation (S9).

In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with WS-383
with and without S9 activation.[7]

In Vivo Micronucleus Test: Bone marrow from rats treated with WS-383 was analyzed for the

presence of micronucleated polychromatic erythrocytes.

Results: WS-383 was not mutagenic in the Ames test and did not induce a significant increase

in micronuclei in either the in vitro or in vivo assays. The results are summarized in Table 3.

Table 3: Summary of Genotoxicity Studies for WS-383

Assay Test System
Metabolic
Activation

Result

Ames Test S. typhimurium, E. coli With and Without S9 Negative

In Vitro Micronucleus Human Lymphocytes With and Without S9 Negative

In Vivo Micronucleus Rat Bone Marrow N/A Negative

Visualizations
Diagram 1: Hypothetical Signaling Pathway of WS-383 Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://m.youtube.com/watch?v=0emp4j9DhpQ
https://labtesting.wuxiapptec.com/safety-assessment-services/genetic-toxicology/
https://pubmed.ncbi.nlm.nih.gov/20693034/
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/toxtracker-assay
https://pubmed.ncbi.nlm.nih.gov/9672655/
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://labtesting.wuxiapptec.com/safety-assessment-services/genetic-toxicology/
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WS-383

Kinase XYZ

Inhibition

Off-Target Kinase

Weak Inhibition

Downstream Effector

Phosphorylation

Cell Cycle Arrest Apoptosis

Hepatotoxicity Nephrotoxicity

Click to download full resolution via product page

Caption: Proposed mechanism of WS-383 action and off-target toxicity.

Diagram 2: Experimental Workflow for In Vivo Micronucleus Assay
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Caption: Workflow for the in vivo rat micronucleus genotoxicity assay.

Conclusion
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The preliminary toxicity profile of WS-383 indicates a low potential for acute oral toxicity and no

evidence of genotoxicity. A 28-day repeated-dose study in rats identified the liver and kidneys

as potential target organs for toxicity at higher doses. The NOAEL in this study was established

at 50 mg/kg/day. These findings provide a foundation for the design of longer-term toxicology

studies and the establishment of a safe starting dose for first-in-human clinical trials. Further

investigation into the mechanisms of the observed hepato- and nephrotoxicity is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. criver.com [criver.com]

2. nelsonlabs.com [nelsonlabs.com]

3. Acute and subchronic oral toxicity studies in rats of a hydrolyzed chicken sternal cartilage
preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. dovepress.com [dovepress.com]

5. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

6. m.youtube.com [m.youtube.com]

7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

8. Genotoxicity testing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

9. criver.com [criver.com]

10. Development of genotoxicity assay systems that use aquatic organisms - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preliminary Toxicity Profile of WS-383: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824560#preliminary-toxicity-profile-of-ws-383]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10824560?utm_src=pdf-body
https://www.benchchem.com/product/b10824560?utm_src=pdf-custom-synthesis
https://www.criver.com/products-services/safety-assessment/toxicology-services/sub-chronic-and-chronic-toxicity-studies
https://www.nelsonlabs.com/testing/subacute-subchronic-toxicity/
https://pubmed.ncbi.nlm.nih.gov/17030382/
https://pubmed.ncbi.nlm.nih.gov/17030382/
https://www.dovepress.com/a-90-day-study-of-sub-chronic-oral-toxicity-ofnbsp20nbspnm-positively--peer-reviewed-fulltext-article-IJN
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/redbook-2000-ivc4a-subchronic-toxicity-studies-rodents
https://m.youtube.com/watch?v=0emp4j9DhpQ
https://labtesting.wuxiapptec.com/safety-assessment-services/genetic-toxicology/
https://pubmed.ncbi.nlm.nih.gov/20693034/
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/toxtracker-assay
https://pubmed.ncbi.nlm.nih.gov/9672655/
https://pubmed.ncbi.nlm.nih.gov/9672655/
https://www.benchchem.com/product/b10824560#preliminary-toxicity-profile-of-ws-383
https://www.benchchem.com/product/b10824560#preliminary-toxicity-profile-of-ws-383
https://www.benchchem.com/product/b10824560#preliminary-toxicity-profile-of-ws-383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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